

In Vitro and In Vivo Stability of ACP-5862: A Technical Guide

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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B15576088

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Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] Understanding the stability of **ACP-5862** is crucial for characterizing the overall efficacy and safety profile of acalabrutinib. This technical guide provides a comprehensive overview of the in vitro and in vivo stability of **ACP-5862**, presenting key data, detailed experimental methodologies, and visual representations of the metabolic pathways.

In Vitro Stability of ACP-5862

The in vitro metabolism of **ACP-5862** is primarily mediated by the cytochrome P450 enzyme system.

Key Findings

- Primary Metabolizing Enzyme: Recombinant cytochrome P450 (rCYP) reaction phenotyping has identified CYP3A4 as the primary enzyme responsible for the metabolism of **ACP-5862**. [1][2][4][5]
- Metabolic Pathway: **ACP-5862** is formed from its parent drug, acalabrutinib, through CYP3A-mediated oxidation, which results in the opening of the pyrrolidine ring.[3]

- Enzyme Kinetics: The formation of **ACP-5862** exhibits Michaelis-Menten kinetics.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Quantitative In Vitro Stability Data

Parameter	Value	Unit	Source
Formation Km	2.78	μM	[1] [4] [5] [6]
Formation Vmax	4.13	pmol/pmol CYP3A/min	[1] [4] [5] [6]
Intrinsic Clearance	23.6	μL/min per mg	[1] [4] [5] [6]

Experimental Protocol: In Vitro Metabolism of ACP-5862 in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of **ACP-5862** using human liver microsomes.

1. Materials and Reagents:

- ACP-5862**
- Human liver microsomes (from a pool of donors)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (or other suitable organic solvent) for reaction termination
- Internal standard for analytical quantification
- LC-MS/MS system for analysis

2. Incubation Procedure:

- Prepare a stock solution of **ACP-5862** in a suitable solvent (e.g., DMSO).

- In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding **ACP-5862** (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed microsome suspension.
- Incubate the reaction mixture at 37°C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Analytical Method:

- Quantify the remaining concentration of **ACP-5862** at each time point using a validated LC-MS/MS method.
- The analysis should be sensitive and specific for **ACP-5862**.

4. Data Analysis:

- Plot the natural logarithm of the percentage of **ACP-5862** remaining versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the in vitro half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
- Calculate the intrinsic clearance (CL_{int}) using the formula: $CL_{int} = (0.693 / t_{1/2}) * (\text{incubation volume} / \text{protein concentration})$.

In Vivo Stability of ACP-5862

The in vivo stability of **ACP-5862** has been characterized through pharmacokinetic (PK) studies in both healthy subjects and patients with B-cell malignancies.

Key Findings

- **Pharmacokinetic Profile:** Following oral administration of acalabrutinib, **ACP-5862** is readily formed and circulates in plasma.^{[1][4][7]} The pharmacokinetics of **ACP-5862** are best described by a two-compartment model with first-order elimination.^[7]
- **Metabolite-to-Parent Ratio:** The exposure to **ACP-5862** is approximately 2-fold that of acalabrutinib.^[8]
- **Half-Life:** The terminal elimination half-life of **ACP-5862** is approximately 7 hours, which is longer than that of the parent compound, acalabrutinib (1-2 hours).^[8]

Quantitative In Vivo Pharmacokinetic Data

Parameter	Value	Unit	Population	Source
Clearance (CL/F)	21.9	L/h	Healthy Volunteers & Patients	^[6]
Central Volume of Distribution (Vc/F)	38.5	L	Healthy Volunteers & Patients	^[6]
Peripheral Volume of Distribution (Vp/F)	38.4	L	Healthy Volunteers & Patients	^[6]
Terminal Elimination Half-life	~7	hours	Patients	^[8]

Experimental Protocol: Population Pharmacokinetic (PK) Modeling

Population PK modeling is a powerful tool used to analyze in vivo data from multiple individuals to understand the typical PK behavior and variability within a population.

1. Data Collection:

- Collect plasma concentration-time data for **ACP-5862** from clinical studies involving healthy volunteers and patients receiving acalabrutinib.
- Record demographic and clinical characteristics of the subjects (e.g., age, weight, renal function, hepatic function) to be investigated as potential covariates.

2. Model Development:

- Use non-linear mixed-effects modeling software (e.g., NONMEM, Monolix) to develop a population PK model.
- Start with a base structural model (e.g., one-, two-, or three-compartment model) to describe the concentration-time profile of **ACP-5862**.
- Incorporate inter-individual variability (IIV) on the PK parameters using an exponential error model.
- Define a residual error model to account for unexplained variability (e.g., measurement error).

3. Covariate Analysis:

- Investigate the influence of covariates on the PK parameters using a stepwise forward addition and backward elimination approach.
- Identify statistically significant covariates that explain a portion of the inter-individual variability.

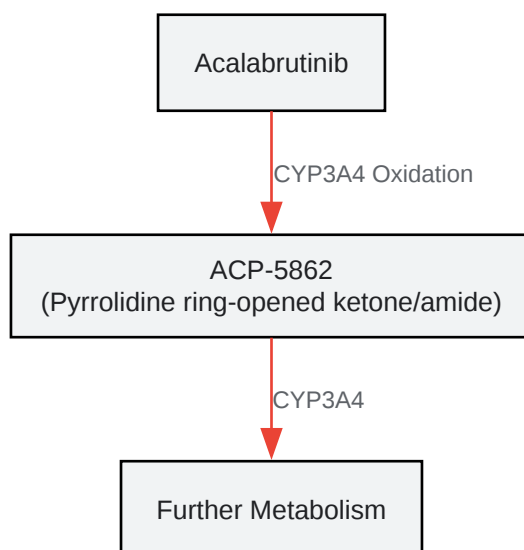
4. Model Validation:

- Evaluate the goodness-of-fit of the final model using various diagnostic plots (e.g., observed vs. predicted concentrations, conditional weighted residuals vs. time).
- Perform a visual predictive check (VPC) to compare the distribution of observed data with the distribution of simulated data from the final model.

- Use bootstrapping techniques to assess the stability and robustness of the parameter estimates.

Visualizations

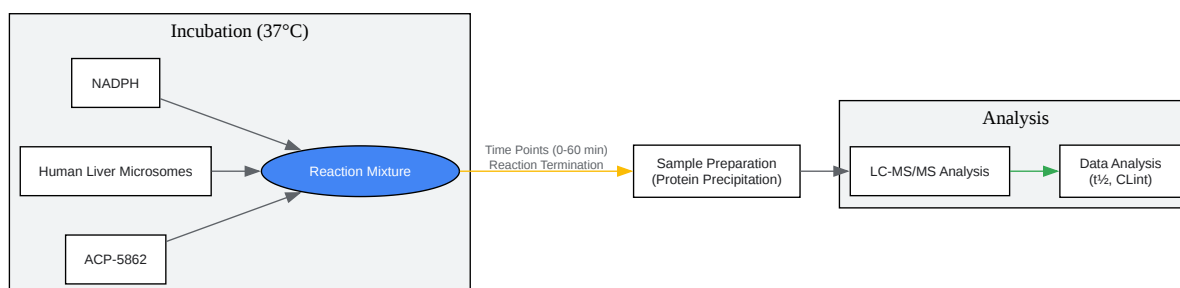
Metabolic Pathway of Acalabrutinib to ACP-5862



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Caption: Formation and subsequent metabolism of **ACP-5862**.

In Vitro Metabolic Stability Experimental Workflow



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Caption: Workflow for determining in vitro metabolic stability.

Conclusion

ACP-5862, the primary active metabolite of acalabrutinib, demonstrates predictable in vitro and in vivo stability. Its formation and clearance are predominantly governed by CYP3A4. The longer half-life of **ACP-5862** compared to its parent compound contributes to the overall sustained pharmacodynamic effect of acalabrutinib. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.

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